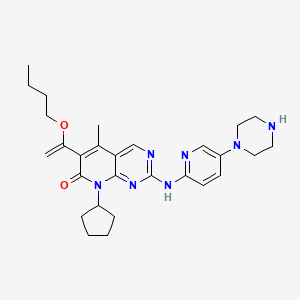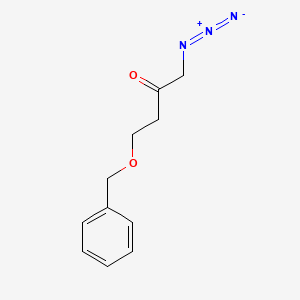
(E)-3,3-Dimethyl-1-trimethylsilyl-1-butene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-3,3-Dimethyl-1-trimethylsilyl-1-butene is an organosilicon compound characterized by the presence of a trimethylsilyl group attached to a butene backbone. This compound is notable for its unique structural features, which include a double bond in the E-configuration and a trimethylsilyl group that imparts distinct chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (E)-3,3-Dimethyl-1-trimethylsilyl-1-butene typically involves the reaction of 3,3-dimethyl-1-butene with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl chloride. The general reaction scheme is as follows: [ \text{3,3-Dimethyl-1-butene} + \text{Trimethylsilyl chloride} \rightarrow \text{this compound} ]
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control further enhances the efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions: (E)-3,3-Dimethyl-1-trimethylsilyl-1-butene undergoes various chemical reactions, including:
Oxidation: The double bond can be oxidized using reagents such as ozone or potassium permanganate, leading to the formation of corresponding epoxides or diols.
Reduction: Hydrogenation of the double bond using catalysts like palladium on carbon results in the formation of saturated derivatives.
Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Ozone (O₃), potassium permanganate (KMnO₄)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)
Substitution: Nucleophiles such as halides or alkoxides
Major Products Formed:
Oxidation: Epoxides, diols
Reduction: Saturated hydrocarbons
Substitution: Various substituted butenes
Applications De Recherche Scientifique
(E)-3,3-Dimethyl-1-trimethylsilyl-1-butene finds applications in several scientific fields:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: Serves as a precursor for the synthesis of biologically active compounds.
Medicine: Investigated for its potential use in drug development due to its unique structural properties.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism by which (E)-3,3-Dimethyl-1-trimethylsilyl-1-butene exerts its effects is primarily through its ability to participate in various chemical reactions. The trimethylsilyl group enhances the compound’s stability and reactivity, allowing it to interact with different molecular targets and pathways. The double bond in the E-configuration also plays a crucial role in determining the compound’s reactivity and interaction with other molecules.
Comparaison Avec Des Composés Similaires
(Z)-3,3-Dimethyl-1-trimethylsilyl-1-butene: The Z-isomer of the compound, which has different spatial arrangement and reactivity.
3,3-Dimethyl-1-butene: Lacks the trimethylsilyl group, resulting in different chemical properties.
Trimethylsilyl-substituted alkenes: A broader class of compounds with varying chain lengths and substitution patterns.
Uniqueness: (E)-3,3-Dimethyl-1-trimethylsilyl-1-butene is unique due to its specific E-configuration and the presence of a trimethylsilyl group, which imparts distinct chemical reactivity and stability compared to its isomers and other similar compounds.
Propriétés
Numéro CAS |
20107-37-3 |
|---|---|
Formule moléculaire |
C9H20Si |
Poids moléculaire |
156.34 g/mol |
Nom IUPAC |
[(E)-3,3-dimethylbut-1-enyl]-trimethylsilane |
InChI |
InChI=1S/C9H20Si/c1-9(2,3)7-8-10(4,5)6/h7-8H,1-6H3/b8-7+ |
Clé InChI |
BRIDLWZGGDIJRM-BQYQJAHWSA-N |
SMILES isomérique |
CC(C)(C)/C=C/[Si](C)(C)C |
SMILES canonique |
CC(C)(C)C=C[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![3-[[4-[[2-[Bis(4-Methoxyphenyl)phenylmethoxy]ethyl](2-hydroxyethyl)amino]phenyl]azo]-7-(diethylamino)-5-phenyl Phenazinium](/img/structure/B13424691.png)

![(4R,8'S,9'R,10'S,11'S,13'S,14'S,16'R)-2-ethoxy-2-ethyl-9'-fluoro-11'-hydroxy-10',13',16'-trimethylspiro[1,3-dioxane-4,17'-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene]-3',5-dione](/img/structure/B13424701.png)



